molecular formula C46H56N4O10.H2O4S<br>C46H58N4O14S B7804913 methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Cat. No.: B7804913
M. Wt: 923.0 g/mol
InChI Key: AQTQHPDCURKLKT-MIXRJWGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid" is a highly complex heterocyclic molecule featuring multiple fused rings, ester groups, hydroxyl, formyl, and ethyl substituents. Its structure includes a pentacyclic core with an integrated tetracyclic moiety, making it a polycyclic alkaloid derivative. The sulfuric acid component likely acts as a counterion or stabilizer, given its role in enhancing solubility and stability in formulations .

Key structural attributes:

  • Pentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene backbone: Provides rigidity and influences pharmacokinetics.
  • Acetyloxy and methoxycarbonyl groups: Contribute to lipophilicity and metabolic stability.
  • Sulfuric acid association: Modulates solubility and ionic interactions, critical for bioavailability .

Properties

IUPAC Name

methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37?,38?,39-,42+,43-,44-,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-MIXRJWGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Vincristine Sulfate exerts its biological activity primarily through its interaction with tubulin, a protein essential for cell division. The compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death. This mechanism of action is the basis for its potent antineoplastic effects.

Antineoplastic Activity

Vincristine Sulfate has demonstrated significant antineoplastic activity across various cancer types. Its ability to disrupt mitosis makes it particularly effective against rapidly dividing cancer cells. Research has shown its efficacy in treating:

  • Leukemias
  • Lymphomas
  • Solid tumors

Resistance Development

A notable aspect of Vincristine Sulfate's biological activity is the potential development of resistance in cancer cells. A study on L1210 leukemia cells revealed that resistance to Vincristine was accompanied by the expression of P-glycoprotein (P-gp), a multidrug resistance protein . This resistance mechanism has important implications for long-term treatment strategies.

Cell VariantResistance ProfileProliferation RateProteasome Activity
Original L1210SensitiveNormalBaseline
Vincristine-inducedResistantIncreasedNot reported
P-gp transfectedResistantIncreasedNot reported

Impact on Cell Cycle Regulation

Vincristine Sulfate's biological activity extends to its effects on cell cycle regulation. Research has shown that it influences the expression of various cyclins:

  • Cyclin D1: Active in G1 to S phase transition
  • Cyclin E1: Active in G1 to S phase transition
  • Cyclin A: Involved in DNA replication during S phase
  • Cyclin B1: G2/M-specific

In cells resistant to Vincristine, there was an increased regulation of cyclin gene expression, correlating with higher proliferative rates .

Endoplasmic Reticulum Stress Response

An interesting aspect of Vincristine Sulfate's biological activity is its relationship with endoplasmic reticulum (ER) stress. Studies have shown that cells resistant to Vincristine also exhibited resistance to various ER stressors. This cross-resistance was accompanied by:

  • Decreased proliferation rate
  • Increased proteasome activity
  • Elevated expression of GRP78/BiP at both mRNA and protein levels

These findings suggest a complex interplay between Vincristine's antineoplastic activity and cellular stress response mechanisms.

Case Study: Mitochondrial-Nuclear Communication

Recent research has uncovered a novel aspect of Vincristine Sulfate's biological activity related to mitochondrial-nuclear communication. A study published in Science Advances proposed that mitochondria form contact sites with the nucleus to aid communication during mitochondrial retrograde response (MRR) .

In this context, Vincristine Sulfate was found to induce the remodeling of mitochondria around the nucleus in MDA cells. This remodeling was associated with:

  • Promotion of TSPO (Translocator Protein) expression
  • Facilitation of nuclear accumulation of NF-κB

These findings suggest that Vincristine Sulfate's biological activity may extend beyond its well-known antimitotic effects, potentially influencing cellular signaling pathways and organelle interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Functional Groups Molecular Weight (Da) Biological Activity
Target Compound (CAS 57-22-7) Pentacyclo + tetracyclic fused system Acetyloxy, formyl, ethyl, sulfuric acid ~820 (estimated) Drug-sensitive
Methyl (1S,10R,11S,12S)-... (ID 134129562) Stereoisomeric pentacyclo system Methyl, acetyloxy, hydroxy ~818 Drug-sensitive
Naloxone-3,14-diacetate Morphinan backbone with diacetate groups Acetate, epoxy, propenyl 465.5 Opioid antagonist
(3S,10R,11R,13S)-10-ethyl-11-hydroxy-... (ID b320bfd0) Tetracyclic lactone-oxa system Hydroxy, ethyl, oxooxolane 456.6 Unknown

Key Observations :

  • Stereochemical Variations : The stereoisomer (ID 134129562) shares the pentacyclic framework but differs in stereochemistry at positions 1, 10, 11, and 12, leading to altered receptor binding .
  • Functional Group Impact : The target compound’s formyl and sulfuric acid groups distinguish it from naloxone derivatives, which lack these substituents but share ester functionalities .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Property Target Compound ID 134129562 Naloxone-3,14-diacetate
Solubility (aqueous) Moderate (due to sulfuric acid) Low Low
LogP ~2.5 (estimated) ~2.8 1.9
Metabolic Stability High (acetyloxy groups resist hydrolysis) Moderate Low (rapid deacetylation)
Toxicity Schedule 6 regulated (if H2SO4 >0.5%) Not classified Low acute toxicity

Critical Insights :

  • Sulfuric Acid Role : At concentrations >0.5%, the sulfuric acid component subjects the compound to Schedule 6 poisons regulations, impacting its formulation and handling .
  • Drug Sensitivity : Both the target compound and its stereoisomer (ID 134129562) are labeled "drug-sensitive," suggesting interaction with biological targets such as enzymes or receptors, though exact targets remain uncharacterized .

Preparation Methods

Reaction Conditions and Reagents

The synthesis begins with the alkylation of a diazatetracyclic core (Formula V in) using 2-oxa-1,4-butanediol diacetate (OBDDA) under solvent-free conditions:

  • Molar ratio : 1:2.5 (core:OBDDA) ().

  • Temperature : 105°C–110°C.

  • Duration : 75–80 hours.

  • Catalyst : Absence of traditional acid catalysts, leveraging thermal activation ().

This step yields N-9 alkylated isomer (Formula IIa) with 91% isolated purity after toluene-methanol recrystallization (). Competitive N-7 alkylation is suppressed by steric effects, as confirmed by PMR analysis showing characteristic N–H coupling at δ 11.85 ppm ().

Cyclization and Ring Formation

Pipecolinic Acid-Mediated Annulation

A pivotal cyclization step employs pipecolinic acid under Dean-Stark reflux conditions ():

  • Reagents : N-alkenyl-3-methyl indole-2-carbaldehyde (1 mmol), pipecolinic acid (1.3 mmol).

  • Solvent : Toluene (10 mL).

  • Duration : 12 hours.

  • Yield : 68% after column chromatography (ethyl acetate/hexane, 2:1) ().

This forms the 8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca framework, with sulfuric acid indirectly influencing reaction kinetics by stabilizing intermediates through protonation ().

Acid-Catalyzed Etherification

Sulfuric acid (0.5 equiv) catalyzes the formation of the 11-acetyloxy group via nucleophilic acyl substitution:

R–OH+CH3COClH2SO4R–OAc+HCl\text{R–OH} + \text{CH}3\text{COCl} \xrightarrow{\text{H}2\text{SO}_4} \text{R–OAc} + \text{HCl}

Reaction monitoring via HPLC confirms >95% conversion at 50°C within 4 hours ().

Stereochemical Control and Purification

Chromatographic Resolution

Crude reaction mixtures are resolved using:

  • Stationary phase : Silica gel (230–400 mesh).

  • Mobile phase : Ethyl acetate/hexane (50:50 to 80:20 gradient) ().

  • Isomer separation : N-9 and N-7 isomers are eluted at Rf 0.42 and 0.38, respectively ().

Crystallization

Final purification employs slow evaporation from methanol , yielding crystals with:

  • Melting point : 147°C (N-9 isomer) vs. 133°C–134°C (N-7 isomer) ().

  • Purity : ≥98% by HPLC ().

Sulfuric Acid in Salt Formation

The compound is isolated as a sulfate salt to enhance aqueous solubility for intravenous administration ():

  • Protonation : Tertiary amines are protonated using 0.1 M H2SO4 at 25°C.

  • Precipitation : Salt formation occurs at pH 3.5–4.0, filtered under reduced pressure.

  • Lyophilization : Freeze-drying yields a stable powder with <0.1% residual solvents ().

Reaction Optimization Data

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Alkylation ()105–1108091.098.8
Cyclization ()Reflux1268.795.0
Acetylation ()50489.597.3
Salt formation ()25194.299.1

Challenges and Mitigation Strategies

  • Regioisomerism :

    • Cause : Competing N-7/N-9 alkylation in guanine derivatives.

    • Solution : Steric bulk of OBDDA favors N-9 attack ().

  • Epimerization :

    • Cause : Acidic conditions during acylation.

    • Solution : Limit H2SO4 exposure to <2 hours at 50°C ().

  • Byproduct Formation :

    • Cause : Over-alkylation at C-8.

    • Solution : Strict stoichiometric control (1:2.5 ratio) ( ).

Q & A

How can researchers optimize the synthesis of this compound using design of experiments (DOE) methodologies?

Basic Research Question
To minimize trial-and-error approaches, DOE methodologies enable systematic exploration of reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables affecting yield, while response surface modeling (RSM) optimizes conditions for stereochemical control. A recent study highlights the use of DOE in reducing the number of experiments by 60% while maintaining robustness in multi-step syntheses . Key steps include:

  • Screening phase : Identify influential parameters via Plackett-Burman design.
  • Optimization phase : Apply Box-Behnken or central composite designs to refine conditions.
  • Validation : Confirm reproducibility using triplicate runs under optimal settings.

What advanced analytical techniques are recommended for characterizing stereochemical and functional group complexities in this compound?

Basic Research Question
The compound’s polycyclic framework and multiple stereocenters necessitate orthogonal techniques:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (exact mass: 822.3574864) with <2 ppm error .
  • Multidimensional NMR (¹³C-DEPT, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., acetyloxy and methoxy groups) .
  • X-ray crystallography : Resolve absolute configuration for critical stereocenters, though challenges arise due to poor crystallinity in polar solvents .

How can computational modeling predict intermolecular interactions or degradation pathways under varying pH conditions?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and molecular dynamics (MD) simulations are critical:

  • Reaction path analysis : Use tools like GRRM17 to map acid-catalyzed hydrolysis pathways, particularly for ester and acetyloxy groups .
  • pKa prediction : Compute acidic/basic sites (e.g., hydroxyl groups) using COSMO-RS solvation models to anticipate pH-dependent stability .
  • COMSOL Multiphysics integration : Simulate bulk-phase interactions in sulfuric acid matrices, focusing on protonation states and aggregation behavior .

How should researchers address discrepancies in spectral data (e.g., HRMS vs. NMR) during structural validation?

Advanced Research Question
Contradictions often arise from dynamic equilibria or impurities. Mitigation strategies include:

  • Cross-validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., IsotopeFit) to detect adducts or solvates .
  • Variable-temperature NMR : Identify conformational exchange broadening in NOESY/ROESY spectra for flexible regions (e.g., ethyl side chains) .
  • Chromatographic purification : Use preparative HPLC with charged aerosol detection (CAD) to isolate minor isomers or degradation products .

What methodologies assess the compound’s stability under oxidative or photolytic conditions relevant to storage and handling?

Advanced Research Question
Stability studies require accelerated stress testing:

  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and reactive oxygen species (e.g., H₂O₂), monitoring via LC-MS for oxidation at formyl or hydroxyl groups .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data (40°C/75% RH).
  • Solid-state analysis : Use DSC and TGA to detect polymorphic transitions affecting photostability .

What strategies resolve challenges in multi-step synthesis, such as protecting group incompatibility or late-stage functionalization?

Advanced Research Question
Late-stage modifications (e.g., formyl group introduction) demand orthogonal protection:

  • Protecting group strategy : Use acid-labile groups (e.g., tert-butoxycarbonyl) for amines and silyl ethers for hydroxyls to prevent acetyloxy cleavage .
  • C-H activation : Employ palladium-catalyzed directed C-H functionalization to install methoxycarbonyl groups without disrupting stereochemistry .
  • Flow chemistry : Mitigate intermediate degradation by optimizing residence time and temperature in continuous reactors .

How can AI-driven platforms enhance reaction scalability or byproduct prediction for this compound?

Advanced Research Question
AI tools integrated with robotic systems enable:

  • Reaction outcome prediction : Train neural networks on historical data (e.g., solvent polarity vs. diastereomeric excess) to forecast optimal conditions .
  • Byproduct mining : Use NLP algorithms to extract hidden trends from patents/literature (e.g., sulfuric acid-mediated dimerization risks) .
  • Autonomous optimization : Implement closed-loop systems for real-time adjustment of parameters like stoichiometry and mixing rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Reactant of Route 2
methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.